GAT229 is a synthetic compound classified as a positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1). [, , , ] This enantiomerically pure molecule, specifically the S-(-)-enantiomer of GAT211, exhibits selective binding to CB1, influencing its activity without directly activating it. [] Its role in scientific research centers around investigating the therapeutic potential of targeting CB1 allosterically for conditions like pain, inflammation, and ocular hypertension. [, , ]
The molecular structure of GAT229 is described as the S-(-)-enantiomer of GAT229. [] While the abstracts lack detailed structural data, studies using molecular modeling and mutagenesis suggest that GAT229 interacts with the extracellular region of CB1, specifically near the transmembrane helices 2 and 3, beneath the extracellular loop 1. []
GAT229 demonstrates efficacy in reducing pain sensations in preclinical models. In studies using a corneal hyperalgesia model, GAT229, particularly when combined with low doses of the orthosteric CB1 agonist Δ8-tetrahydrocannabinol, significantly reduced pain responses to capsaicin stimulation. [] This suggests potential applications in managing pain, especially neuropathic pain, by enhancing CB1 signaling without directly activating it. [, ]
Studies suggest that GAT229 possesses anti-inflammatory properties. In corneal injury models, GAT229, alone or in combination with Δ8-tetrahydrocannabinol, effectively reduced corneal neutrophil infiltration, a hallmark of inflammation. [] This points towards its potential utility in managing inflammatory conditions.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7